An In-depth Technical Guide to the Synthesis of 5-Nitroso-1,3-benzodioxole and its Nitro-Analogue
An In-depth Technical Guide to the Synthesis of 5-Nitroso-1,3-benzodioxole and its Nitro-Analogue
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 5-nitroso-1,3-benzodioxole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental protocols for 5-nitroso-1,3-benzodioxole in published literature, this document outlines a proposed synthesis pathway based on established principles of aromatic nitrosation. For comparative and practical purposes, this guide also includes detailed, documented experimental protocols for the synthesis of the closely related compound, 5-nitro-1,3-benzodioxole, for which specific procedural data is available.
Proposed Synthesis Pathway: 5-Nitroso-1,3-benzodioxole
The proposed synthesis of 5-nitroso-1,3-benzodioxole proceeds via an electrophilic aromatic substitution reaction, specifically the direct C-nitrosation of the activated aromatic ring of 1,3-benzodioxole (also known as methylenedioxybenzene). The methylenedioxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack, primarily at the para position (position 5).
The reaction typically involves the in-situ generation of a nitrosating agent, such as the nitrosonium ion (NO⁺), from nitrous acid (HNO₂). Nitrous acid is unstable and is therefore prepared immediately before use by the acidification of a salt like sodium nitrite (NaNO₂).
Caption: Proposed synthesis pathway for 5-Nitroso-1,3-benzodioxole.
Documented Synthesis Pathway: 5-Nitro-1,3-benzodioxole
In contrast to its nitroso analogue, the synthesis of 5-nitro-1,3-benzodioxole is well-documented. The reaction involves the nitration of 1,3-benzodioxole using a nitrating agent, typically a mixture of nitric acid and a strong acid catalyst.
Caption: Experimental workflow for the synthesis of 5-Nitro-1,3-benzodioxole.
Data Presentation: Synthesis of 5-Nitro-1,3-benzodioxole
The following table summarizes the quantitative data from two documented experimental protocols for the synthesis of 5-nitro-1,3-benzodioxole.
| Parameter | Protocol 1[1] | Protocol 2[2] |
| Starting Material | 1,3-Benzodioxole | 1,3-Benzodioxole |
| Amount of Starting Material | 12.2 g | 10.0 g (82 mmol) |
| Reagents | Nitric acid (d=1.4), Glacial acetic acid | Concentrated HNO₃ (65%-68%), H₂O, Ice |
| Amount of Reagents | 9 ml HNO₃, 105 ml Acetic acid (total) | 18 g HNO₃, 39 g H₂O |
| Reaction Temperature | 15°-25° C during addition, then room temperature | 60-65° C during addition, then 90° C |
| Reaction Time | Overnight stirring | 2 hours at 90° C |
| Work-up Procedure | Filtration, Washing with water, Recrystallization from alcohol | Poured into ice/water, Filtration |
| Product | 5-Nitro-1,3-benzodioxole | 5-Nitro-1,3-benzodioxole |
| Yield | 16.0 g (Total), 90.6% of theory[1] | 12.0 g, 87%[2] |
| Melting Point | 148°-150° C[1] | Not specified |
| Analytical Data | Not specified | LCMS: 168 [M+1]⁺; ¹H NMR (DMSO-d₆) δ 6.27 (s, 2H), 7.12 (d, 1H, J=12 Hz), 7.76 (d, 1H, 3.2 Hz), 7.91 (dd, 1H, J₁=12 Hz, J₂=3.2 Hz)[2] |
Experimental Protocols: Synthesis of 5-Nitro-1,3-benzodioxole
Protocol 1
This protocol details the nitration of 1,3-benzodioxole using nitric acid in glacial acetic acid.[1]
Materials:
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1,3-Benzodioxole (12.2 g)
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Glacial acetic acid (75 ml + 30 ml)
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Nitric acid (d=1.4, 9 ml)
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Water
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Alcohol (for recrystallization)
Equipment:
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250 ml sulfonation flask
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Stirrer
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Thermometer
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Dropping funnel
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Filtration apparatus
Procedure:
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A solution of 12.2 g of 1,3-benzodioxole in 75 ml of glacial acetic acid is prepared in a 250 ml sulfonation flask equipped with a stirrer, thermometer, and dropping funnel.
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A nitrating mixture is prepared by adding 9 ml of nitric acid (d=1.4) to 30 ml of glacial acetic acid.
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The nitrating mixture is added dropwise to the 1,3-benzodioxole solution while maintaining the reaction temperature between 15°-25° C.
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The resulting mixture is stirred at room temperature overnight.
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The precipitated crystals are collected by suction filtration.
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The collected crystals are washed with water.
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The crude product is purified by recrystallization from alcohol to yield 14.0 g of 5-nitro-1,3-benzodioxole with a melting point of 149°-150° C.
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An additional 2.0 g of product (melting point 148°-149° C) can be recovered from the mother liquor. The total yield is 90.6% of the theoretical yield.[1]
Protocol 2
This protocol describes the nitration of 1,3-benzodioxole using concentrated nitric acid in water.[2]
Materials:
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1,3-Benzodioxole (10.0 g, 82 mmol)
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Concentrated Nitric Acid (65%-68%, 18 g)
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Water (39 g)
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Ice
Equipment:
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Reaction flask with heating and stirring capabilities
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Filtration apparatus
Procedure:
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A solution of concentrated nitric acid (18 g, 65%-68%) in water (39 g) is prepared.
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1,3-Benzodioxole (10.0 g, 82 mmol) is added dropwise to the nitric acid solution at a temperature of 60-65° C.
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The reaction mixture is then heated to 90° C and stirred at this temperature for 2 hours.
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After the reaction is complete, the mixture is cooled to room temperature.
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The cooled mixture is poured into an ice/water mixture.
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The resulting yellow solid is collected by filtration to give 12.0 g (87% yield) of 5-nitro-1,3-benzodioxole.[2]
